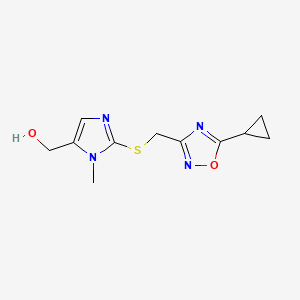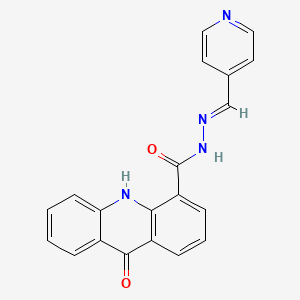
Flt3-IN-13
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Flt3-IN-13 is a compound that acts as an inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor. FLT3 is a type III receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML). The inhibition of FLT3 is a promising therapeutic strategy for treating AML, as FLT3 mutations are associated with aggressive disease and poor prognosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Flt3-IN-13 would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Análisis De Reacciones Químicas
Types of Reactions
Flt3-IN-13 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halides or organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs .
Aplicaciones Científicas De Investigación
Flt3-IN-13 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the structure-activity relationships of FLT3 inhibitors.
Biology: Employed in research to understand the role of FLT3 in cell signaling and proliferation.
Medicine: Investigated as a potential therapeutic agent for treating FLT3-mutated AML.
Industry: Utilized in the development of new FLT3 inhibitors and related compounds
Mecanismo De Acción
Flt3-IN-13 exerts its effects by binding to the active site of the FLT3 receptor, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, such as ERK and STAT5, which are involved in cell proliferation and survival. By blocking these pathways, this compound induces apoptosis and inhibits the growth of FLT3-mutated leukemic cells .
Comparación Con Compuestos Similares
Flt3-IN-13 can be compared with other FLT3 inhibitors, such as:
Midostaurin: A first-generation FLT3 inhibitor used in combination with chemotherapy for treating AML.
Gilteritinib: A second-generation FLT3 inhibitor with improved selectivity and potency.
Quizartinib: Another second-generation FLT3 inhibitor known for its high efficacy in FLT3-ITD positive AML
Uniqueness
This compound is unique due to its specific binding affinity and inhibitory profile against FLT3. It may offer advantages in terms of selectivity, potency, and reduced off-target effects compared to other FLT3 inhibitors .
List of Similar Compounds
- Midostaurin
- Gilteritinib
- Quizartinib
- Sorafenib
- Lestaurtinib
Propiedades
Fórmula molecular |
C20H14N4O2 |
|---|---|
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
9-oxo-N-[(E)-pyridin-4-ylmethylideneamino]-10H-acridine-4-carboxamide |
InChI |
InChI=1S/C20H14N4O2/c25-19-14-4-1-2-7-17(14)23-18-15(19)5-3-6-16(18)20(26)24-22-12-13-8-10-21-11-9-13/h1-12H,(H,23,25)(H,24,26)/b22-12+ |
Clave InChI |
KBSAEFBMUZPTCS-WSDLNYQXSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C(=CC=C3)C(=O)N/N=C/C4=CC=NC=C4 |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C(=CC=C3)C(=O)NN=CC4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(2-methyl-6-phenylphenyl)phenyl]-diphenylphosphane](/img/structure/B14906642.png)
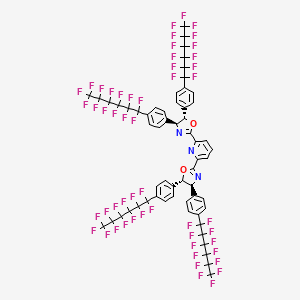
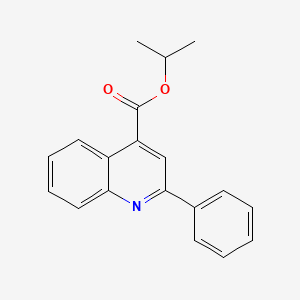
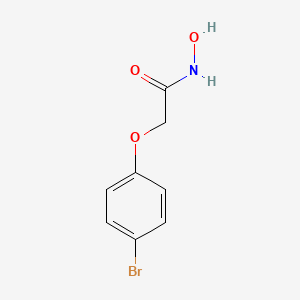

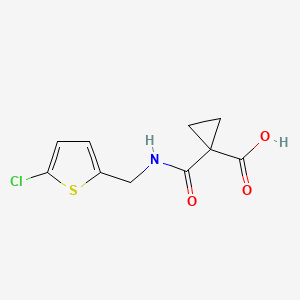
![Ethyl 5-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B14906661.png)
![1-Aminobenzo[d]isothiazol-3-one 1-oxide](/img/structure/B14906666.png)

![(R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl ((3R)-adamantan-1-yl)carbamate](/img/structure/B14906678.png)
![Dicyclohexyl(2',6'-di(naphthalen-2-yl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14906687.png)

